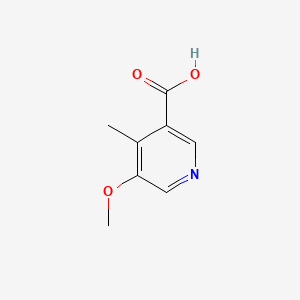

5-Methoxy-4-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMYHQRTBWLEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Methoxy 4 Methylnicotinic Acid

Investigations into Electrophilic and Nucleophilic Reactions of 5-Methoxy-4-methylnicotinic Acid

The pyridine (B92270) ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic substitution and more susceptible to nucleophilic attack. However, the substituents on this compound significantly modulate its reactivity.

Electrophilic Reactions: The electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups increase the electron density of the pyridine ring, thereby activating it towards electrophilic attack. Conversely, the carboxylic acid (-COOH) group and the ring nitrogen act as deactivating groups. Electrophilic substitution on pyridine and its derivatives is generally more challenging than on corresponding benzene derivatives and typically requires forcing conditions. For pyridine itself, electrophilic substitution, when it occurs, predominantly directs the incoming electrophile to the 3- and 5-positions. In the case of this compound, the activating methoxy and methyl groups would compete with the deactivating carboxylic acid and ring nitrogen in directing electrophiles. The positions ortho and para to the activating groups are generally favored.

Nucleophilic Reactions: Nucleophilic attack on the pyridine ring is facilitated by its electron-deficient nature. This reactivity is further enhanced in pyridinium (B92312) salts. In simple pyridines, nucleophilic attack is favored at the 2- and 4-positions. The reaction of pyridines with organolithium reagents, for example, often occurs at the 2-position. The well-known Chichibabin reaction, which involves the amination of pyridine using sodamide, also occurs at the 2-position. abertay.ac.uk For this compound, the presence of the substituents would influence the regioselectivity of nucleophilic attack.

The following table summarizes the expected influence of each functional group on the reactivity of the pyridine ring:

| Functional Group | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Influence on Nucleophilic Aromatic Substitution |

| Methoxy (-OCH₃) | 5 | Electron-donating (resonance), Activating | Activating, directs ortho and para | Deactivating |

| Methyl (-CH₃) | 4 | Electron-donating (hyperconjugation), Activating | Activating, directs ortho and para | Deactivating |

| Carboxylic Acid (-COOH) | 3 | Electron-withdrawing (induction and resonance), Deactivating | Deactivating, directs meta | Activating |

| Pyridine Nitrogen | 1 | Electron-withdrawing (induction and resonance), Deactivating | Deactivating, directs meta | Activating, directs ortho and para |

Redox Chemistry of the Methoxy and Carboxylic Acid Functional Groups in this compound

The redox chemistry of this compound involves potential transformations of both the substituent groups and the pyridine ring.

Oxidation: The pyridine ring itself is generally resistant to oxidation. However, alkyl side chains on a pyridine ring can be oxidized to carboxylic acids under strong oxidizing conditions. The methoxy group can also be susceptible to oxidative cleavage. A notable reaction in the metabolism of related compounds is the oxidation of N-methylnicotinamide by liver enzymes to yield N-methyl-2-pyridone-5-carboxylic acid amide. scispace.com This suggests that the pyridine ring of nicotinic acid derivatives can undergo oxidation to a pyridone structure. Aromatic compounds substituted with electron-donating groups like methoxy have been noted to exhibit antioxidant activity. chemistryjournal.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the pyridine ring can also be reduced under these conditions, potentially leading to dihydropyridines or piperidines. Selective reduction of the carboxylic acid in the presence of a pyridine ring can be challenging.

The following table outlines potential redox reactions for the functional groups of this compound:

| Functional Group | Reaction Type | Potential Product | Reagents/Conditions |

| Carboxylic Acid | Reduction | Primary Alcohol | LiAlH₄, BH₃·THF |

| Methoxy Group | Oxidation | Phenol (demethylation) | Strong acids (e.g., HBr), Lewis acids |

| Pyridine Ring | Oxidation | Pyridone | Biological (enzymatic), Chemical (e.g., alkaline ferricyanide (B76249) for N-methylated derivatives) scispace.com |

| Pyridine Ring | Reduction | Dihydropyridine, Piperidine | Catalytic hydrogenation (e.g., H₂/Pd, Pt), NaBH₄ (for pyridinium salts), LiAlH₄ |

Derivatization Chemistry of this compound for Research Applications

Derivatization of this compound is a key strategy for modifying its properties for research applications, such as enhancing its analytical detection or creating new molecular probes. The primary sites for derivatization are the carboxylic acid and the pyridine ring.

The carboxylic acid functional group is readily converted into a variety of derivatives, including esters, amides, and acid chlorides. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can directly facilitate amide bond formation.

For analytical purposes, particularly in mass spectrometry, derivatization is often employed to improve ionization efficiency and chromatographic separation. Reagents like N-methyl-nicotinic acid N-hydroxysuccinimide ester have been used to derivatize other molecules, highlighting a potential strategy where this compound itself could be activated (e.g., as an N-hydroxysuccinimide ester) to react with other molecules. nih.govnih.gov

The following table presents common derivatization reactions for the carboxylic acid group:

| Derivative Type | Reagent(s) | General Reaction |

| Ester | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Amide | Acid chloride + Amine (R'R''NH) or Carboxylic acid + Amine + Coupling agent (e.g., DCC, EDC) | R-COCl + R'R''NH → R-CONR'R'' + HCl |

| N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide, Coupling agent (e.g., DCC) | R-COOH + HOSu → R-COOSu |

Analysis of Anomalous Reaction Pathways Involving 4-Methylnicotinic Acid Scaffolds

Research into the reactivity of substituted nicotinic acids has occasionally revealed unexpected or anomalous reaction pathways. One such interesting transformation has been observed with 4-methylnicotinic acids. The reaction of these compounds with thionyl chloride (SOCl₂), a reagent typically used to convert carboxylic acids to acid chlorides, can lead to the formation of a 1,3-dioxo-1,3-dihydrothieno[3,4-c]pyridine scaffold. abertay.ac.uk This reaction involves the participation of the activated 4-methyl group in a cyclization reaction with the carbonyl group, mediated by thionyl chloride.

This type of unexpected cyclization underscores the unique reactivity that can arise from the specific arrangement of functional groups on the pyridine ring. For this compound, the presence of the 4-methyl group suggests that it could potentially undergo a similar anomalous reaction under certain conditions. The electronic influence of the 5-methoxy group might further modulate the feasibility and outcome of such a pathway.

Advanced Spectroscopic Characterization Methodologies for 5 Methoxy 4 Methylnicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary techniques for determining the basic skeleton of 5-Methoxy-4-methylnicotinic acid.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) of these protons are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and pyridine nitrogen. For instance, the methyl group protons would typically appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Each carbon atom in a distinct chemical environment gives rise to a separate signal. The spectrum for this compound would show distinct peaks for the carbon atoms of the pyridine ring, the methyl group, the methoxy group, and the carboxylic acid group. The chemical shifts of the aromatic carbons are particularly informative, reflecting the substitution pattern on the pyridine ring. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2 | ~8.5 | ~150 |

| Pyridine H-6 | ~8.2 | ~145 |

| Methyl (C4-CH₃) | ~2.4 | ~17 |

| Methoxy (C5-OCH₃) | ~3.9 | ~56 |

| Carboxyl (COOH) | >10 (broad) | ~168 |

| Pyridine C-3 | - | ~125 |

| Pyridine C-4 | - | ~148 |

| Pyridine C-5 | - | ~158 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to understand the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. ipb.pt These experiments correlate signals from different nuclei, providing a more detailed structural picture. youtube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons on the pyridine ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For example, it would link the methyl proton signal to the methyl carbon signal. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. ipb.pt For instance, an HMBC experiment could show a correlation between the methoxy protons and the C-5 carbon of the pyridine ring, confirming the position of the methoxy group.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the conformation and stereochemistry of a molecule. ipb.pt In the case of this compound, NOESY or ROESY could show spatial proximity between the methyl group protons and the proton at the C-6 position of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. measurlabs.com This high accuracy allows for the determination of the elemental composition of the molecule. measurlabs.com For this compound (C₈H₉NO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized compound or a compound isolated from a natural source.

LC-MS/MS for Mixture Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ekb.eg When coupled with tandem mass spectrometry (MS/MS), it becomes a highly sensitive and selective technique for analyzing complex mixtures and assessing the purity of a compound. ncsu.edu

In an LC-MS/MS experiment, the sample is first separated by LC, and then the individual components are introduced into the mass spectrometer. In the MS/MS stage, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is often unique to a particular compound and can be used for its identification. For this compound, the precursor ion would be the protonated molecule [M+H]⁺. The fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂). ekb.eg The fragmentation of the pyridine ring itself can also provide characteristic ions. myfoodresearch.com This technique is invaluable for detecting and identifying impurities in a sample of this compound, even at very low levels.

Table 2: Expected Mass Spectrometric Data for this compound

| Technique | Parameter | Expected Value/Information |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | - |

| Molecular Weight | 167.16 g/mol | - |

| HRMS | [M+H]⁺ | Calculated: 168.0606, Found: within a few ppm |

| LC-MS/MS | Precursor Ion (m/z) | 168 |

| LC-MS/MS | Major Fragment Ions (m/z) | Fragments corresponding to loss of H₂O, CO, CO₂, and pyridine ring fragments |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. spectroscopyonline.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. vscht.cz

The IR spectrum of this compound would exhibit several characteristic absorption bands that can be used for its identification. masterorganicchemistry.com

O-H Stretch: The carboxylic acid O-H bond gives rise to a very broad and strong absorption band typically in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding. spectroscopyonline.com

C-H Stretch: The C-H stretching vibrations of the methyl group and the aromatic ring would appear in the region of 3100-2850 cm⁻¹.

C=O Stretch: The carbonyl group (C=O) of the carboxylic acid will show a strong, sharp absorption band in the region of 1760-1690 cm⁻¹. The exact position can be influenced by conjugation with the pyridine ring. spectroscopyonline.com

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the methoxy group and the carboxylic acid will result in absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Aromatic/Methyl | C-H Stretch | 3100-2850 |

| Carboxylic Acid | C=O Stretch | 1760-1690 |

| Pyridine Ring | C=C, C=N Stretches | 1600-1450 |

| Methoxy/Carboxylic Acid | C-O Stretch | 1300-1000 |

By integrating the data from these advanced spectroscopic methodologies, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and Crystallography Open Database (COD), was conducted to obtain X-ray crystallographic data for this compound. This investigation aimed to detail its three-dimensional atomic arrangement, unit cell parameters, space group, and other critical solid-state structural features.

Despite a thorough search using the compound name, its chemical formula (C8H9NO3), and various related search terms, no published single-crystal X-ray diffraction data for this compound could be located. The search results did identify crystallographic information for other isomers with the same chemical formula, such as pyridoxal (B1214274) and 5-methoxysalicylaldoxime, but not for the specific molecule of interest.

This indicates that as of the date of this article, the definitive solid-state structure of this compound has not been determined and reported in publicly accessible scientific literature or databases. Therefore, detailed research findings and data tables pertaining to its X-ray crystallographic analysis cannot be presented. The determination of its crystal structure would require future experimental work involving the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 4 Methylnicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from geometric parameters to reactivity indices.

Prototropic tautomerism, the migration of a proton between different sites on a molecule, is a key consideration for heterocyclic compounds like nicotinic acid derivatives. mdpi.com For 5-Methoxy-4-methylnicotinic acid, the primary equilibrium involves the transfer of the acidic proton from the carboxylic acid group to the pyridine (B92270) nitrogen atom, resulting in a zwitterionic tautomer.

Table 1: Hypothetical Relative Energies of this compound Tautomers This table presents a hypothetical scenario based on typical findings for similar compounds.

| Tautomer | Description | Calculated Method | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| Neutral Form | Proton on the carboxylic acid group. | DFT/B3LYP/6-311++G | 0.00 | More Stable |

| Zwitterionic Form | Proton transferred to the pyridine nitrogen. | DFT/B3LYP/6-311++G | +5.8 | Less Stable |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Calculations, often at the B3LYP/6-31G(d,p) level of theory, can predict the frequencies and intensities of the normal modes of vibration for this compound. researchgate.net These calculated frequencies help in the precise assignment of spectral bands corresponding to specific functional groups. nih.gov

Key vibrational modes for this molecule include the O-H stretching of the carboxylic acid, the C=O carbonyl stretching, the aromatic C-C and C-N stretching vibrations of the pyridine ring, and the stretching and bending modes of the methoxy (B1213986) and methyl groups. researchgate.netnih.gov The agreement between calculated and experimental spectra provides confidence in the optimized molecular structure. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are hypothetical and based on typical values for the respective functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3200-2500 (broad) | Medium-Strong |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 | Weak-Medium |

| C-H Stretch (Aliphatic) | Methyl/Methoxy | 2980-2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1720-1680 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1600-1450 | Medium-Strong |

| C-O Stretch | Methoxy/Carboxylic Acid | 1300-1200 | Strong |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, DFT calculations can map the distribution and energy levels of these orbitals. The HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy group, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring. These calculations are essential for predicting how the molecule will behave in pericyclic reactions and other chemical transformations. ethz.chimperial.ac.uk

Table 3: Hypothetical Frontier Molecular Orbital Properties Energy values are representative for this class of molecule.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Represents the electron-donating capacity. |

| LUMO Energy | -1.8 | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates high kinetic stability and relatively low chemical reactivity. researchgate.net |

Molecular Electrostatic Potential (MESP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dechemrxiv.org The MESP map displays regions of negative potential (electron-rich, shown in red/yellow) and positive potential (electron-poor, shown in blue).

For this compound, the MESP surface would reveal the most negative potential (Vmin) located around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the pyridine ring. mdpi.com These sites are prone to electrophilic attack and are the primary locations for forming hydrogen bonds. nih.gov Conversely, the most positive potential would be concentrated around the hydrogen atom of the carboxylic acid group, highlighting its acidic nature. MESP analysis provides a robust framework for understanding intermolecular interactions. mdpi.com

Table 4: Predicted Molecular Electrostatic Potential (MESP) Features

| Molecular Region | Predicted MESP Value | Chemical Interpretation |

|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative (Vmin) | Primary site for hydrogen bond accepting, interaction with electrophiles. chemrxiv.org |

| Pyridine Nitrogen | Negative (Vmin) | Site for protonation and coordination to metal ions. |

| Methoxy Oxygen | Negative (Vmin) | Hydrogen bond accepting site. |

| Carboxylic Acid Hydrogen (O-H) | Highly Positive (Vmax) | Primary site for hydrogen bond donating, deprotonation site. |

| Pyridine Ring Face | Slightly Negative (π-system) | Potential for π-π stacking interactions. |

Molecular Modeling and Simulation for Conformational and Interaction Studies

Beyond static electronic properties, computational modeling can simulate the dynamic behavior of molecules and their interactions with biological targets or other chemical entities.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor), such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action. nih.gov

A molecular docking study of this compound into a hypothetical enzyme active site would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples numerous possible conformations and orientations of the ligand within the binding pocket, scoring each based on a force field that estimates the binding energy. nih.gov The results can reveal the most probable binding mode, the calculated binding affinity (often in kcal/mol), and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. scirp.orgresearchgate.net

Table 5: Hypothetical Molecular Docking Results into an Enzyme Active Site This table illustrates a potential outcome of a docking simulation.

| Docking Parameter | Result | Significance |

|---|---|---|

| Binding Affinity | -7.2 kcal/mol | Indicates a favorable binding interaction. nih.gov |

| Hydrogen Bond (Carboxylic Acid) | Forms H-bond with Arginine residue | Key electrostatic interaction stabilizing the complex. |

| Hydrogen Bond (Pyridine N) | Forms H-bond with Serine residue | Anchors the pyridine ring in the active site. |

| Hydrophobic Interaction (Methyl Group) | Interacts with a Leucine residue | Contributes to binding affinity through non-polar contacts. |

| Predicted Inhibition Constant (Ki) | 5.5 µM | Estimates the concentration required for inhibition. |

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules over time. While static computational methods provide insights into stable, low-energy conformations, MD simulations reveal the full range of thermally accessible structures, the pathways of conformational transitions, and the influence of the surrounding environment on molecular shape and flexibility. For this compound, understanding its dynamic conformational landscape is crucial for predicting its interactions with biological targets and its physicochemical properties in solution.

MD simulations of substituted pyridine and nicotinic acid derivatives have been effectively used to elucidate their behavior in various environments. tandfonline.comtandfonline.comnih.gov These studies typically involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom in the system over a series of small time steps. This generates a trajectory that maps the positions and velocities of the atoms over time, providing a detailed view of the molecule's dynamic behavior.

Key areas of investigation in the molecular dynamics simulations of this compound would include the rotational dynamics of the methoxy and carboxylic acid groups. The orientation of these functional groups relative to the pyridine ring can significantly impact the molecule's polarity, hydrogen bonding capacity, and steric profile.

A critical aspect of such simulations is the analysis of the torsional angles that define the molecule's conformation. For this compound, the key dihedral angles would be:

τ1 (C3-C4-C(methyl)-H): Describing the rotation of the methyl group.

τ2 (C4-C5-O-C(methoxy)): Defining the orientation of the methoxy group relative to the pyridine ring.

τ3 (C2-C3-C(carboxyl)-O): Characterizing the rotation of the carboxylic acid group.

By tracking the evolution of these angles over the course of a simulation, researchers can identify the most populated conformational states and the energy barriers between them.

Furthermore, MD simulations can effectively model the influence of the solvent, which is crucial for predicting the behavior of this compound in a biological context. The explicit inclusion of water molecules allows for the study of hydration shells and the formation of hydrogen bonds between the solute and solvent, which can stabilize certain conformations over others.

While specific molecular dynamics studies on this compound are not extensively available in public literature, the principles and methodologies are well-established from research on analogous compounds like other nicotinic acid derivatives and substituted pyridines. tandfonline.comtandfonline.comnih.govdergipark.org.tr These studies have demonstrated the utility of MD in understanding inhibitor binding mechanisms and structure-activity relationships. tandfonline.comnih.gov

To illustrate the type of data generated from such a simulation, a hypothetical analysis of the principal dihedral angles of this compound in an aqueous environment is presented below.

| Dihedral Angle | Definition | Mean Value (degrees) | Standard Deviation (degrees) | Predominant Conformation(s) |

|---|---|---|---|---|

| τ1 (C3-C4-C(methyl)-H) | Rotation of the methyl group | - | - | Free rotation expected |

| τ2 (C4-C5-O-C(methoxy)) | Orientation of the methoxy group | - | - | Planar or near-planar with the pyridine ring |

| τ3 (C2-C3-C(carboxyl)-O) | Orientation of the carboxylic acid group | - | - | Coplanar with the pyridine ring, with potential for out-of-plane rotations |

This table presents hypothetical data based on the expected behavior of this compound in a molecular dynamics simulation. The actual values would be determined from the analysis of the simulation trajectory.

The insights gained from molecular dynamics simulations are invaluable for rational drug design and for understanding the fundamental behavior of molecules like this compound at the atomic level.

Applications and Utility of 5 Methoxy 4 Methylnicotinic Acid in Chemical Research

Employment as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 5-Methoxy-4-methylnicotinic acid makes it an important organic building block for constructing complex molecular architectures. bldpharm.com Organic building blocks are fundamental starting materials used in chemical reactions to assemble more intricate molecules, playing a critical role in drug discovery and material science. researchgate.net The carboxylic acid function allows for a variety of coupling reactions, particularly amide bond formation, a cornerstone of medicinal chemistry.

A notable example of its application is in the high-throughput medicinal chemistry (HTMC) synthesis of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govacs.org In this research, this compound was used as one of 36 selected carboxylic acids to create an amide library. nih.gov It was reacted with a complex diazepane-based scaffold to generate a novel, highly substituted inhibitor molecule, demonstrating its utility in rapidly exploring chemical space to develop potent bioactive compounds. nih.govacs.orgscienceopen.com

Furthermore, esters derived from the closely related 2-phenyl-5-methoxy-4-methylnicotinic acid serve as key intermediates in the synthesis of 2-methoxyonychine alkaloids. researchgate.netresearchgate.netresearchgate.net These syntheses involve the cyclization of the nicotinic acid esters using polyphosphoric acid to form the characteristic 4-azafluorenone core of the onychine alkaloids. researchgate.netresearchgate.netresearchgate.net This highlights how the nicotinic acid framework is instrumental in building complex, polycyclic natural product analogs.

| Complex Molecule/Scaffold | Synthetic Application of the Building Block | Research Area |

| SARS-CoV-2 Mpro Inhibitor (e.g., Compound 97) | Amide coupling with a diazepane scaffold via its carboxylic acid group. nih.govacs.org | Antiviral Drug Discovery |

| 2-Methoxyonychine Alkaloids | The ester derivative serves as a precursor for intramolecular cyclization to form the 4-azafluorenone core. researchgate.netresearchgate.netresearchgate.net | Natural Product Synthesis |

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates and Analogs

Building on its role as a versatile synthetic unit, this compound is explicitly utilized as a precursor for creating advanced pharmaceutical intermediates and analogs. bldpharm.comeontrading.ukcymitquimica.com Nicotinic acid and its derivatives have a long history in medicinal chemistry, forming the core of many biologically active compounds. researchgate.netchemistryjournal.netnih.gov

The synthesis of the aforementioned SARS-CoV-2 Mpro inhibitor is a direct example of using this compound to generate a final drug analog. nih.govacs.org The resulting molecule, (4-(4-Bromo-2-ethylbenzyl)-1,4-diazepan-5-yl)(5-methoxy-4-methylpyridin-3-yl)methanone, represents an advanced pharmaceutical analog designed to interact with a specific biological target. nih.govscienceopen.com This work is part of a broader effort to accelerate hit-to-lead optimization, a critical phase in drug discovery. acs.org

Additionally, the onychine alkaloids, synthesized from related methoxy-methylnicotinic acid esters, are themselves a class of compounds with significant pharmacological activities, including antifungal, antibacterial, and antimalarial properties. researchgate.net The synthesis of these analogs, therefore, represents the creation of compounds with potential therapeutic applications, underscoring the importance of the nicotinic acid precursor.

| Pharmaceutical Intermediate/Analog | Precursor Role | Therapeutic Area/Potential Application |

| (4-(4-Bromo-2-ethylbenzyl)-1,4-diazepan-5-yl)(5-methoxy-4-methylpyridin-3-yl)methanone | Reactant in the final amide coupling step to produce the target drug analog. nih.govacs.org | Antiviral (SARS-CoV-2) |

| 2-Methoxyonychines | The corresponding ester is a key intermediate that undergoes cyclization to form the final alkaloid structure. researchgate.netresearchgate.net | Antifungal, Antibacterial, Antimalarial |

Contributions to Material Science Research and Development

While specific, published research applications of this compound in material science are not yet widespread, its classification by chemical suppliers under "Material Science" and "Polymer Science Material Building Blocks" suggests its potential in this field. bldpharm.com The properties of nicotinic acid derivatives have led to numerous applications in material science, agrochemistry, and pharmaceuticals. researchgate.net

For instance, research on related compounds has demonstrated the utility of the nicotinic acid scaffold in materials protection. A study on mild steel corrosion showed that nicotinic acid and nicotinic acid amide act as effective corrosion inhibitors in acidic environments. tandfonline.com The molecules adsorb onto the steel surface, forming a protective layer that impedes the corrosion process. tandfonline.com This application, while not using this compound directly, establishes a clear precedent for the use of this class of compounds in material science, specifically for creating protective films and functional surfaces. The electronic properties associated with the pyridine structure also suggest potential use in organic electronics. cymitquimica.com

| Potential Application Area | Rationale based on Related Compounds | Compound Class |

| Corrosion Inhibition | Nicotinic acid and its amide have been shown to be effective corrosion inhibitors for mild steel. tandfonline.com | Nicotinic Acid Derivatives |

| Organic Electronics / Conducting Polymers | The electronic properties of the pyridine structure are noted as potentially useful. cymitquimica.com | Pyridinecarboxylic Acids |

Role in Developing Enhanced Analytical Strategies (e.g., Derivatizing Reagents for MS)

In the field of analytical chemistry, the core structure of nicotinic acid is instrumental in the development of sophisticated derivatizing reagents for mass spectrometry (MS). While this compound itself is not the final reagent, its structural class is key to a strategy known as "charge derivatization." This involves chemically modifying an analyte to enhance its ionization efficiency and, consequently, its detection sensitivity in MS. ddtjournal.com

A prominent example is the use of N-alkyl-nicotinic acid N-hydroxysuccinimide esters (Cn-NA-NHS) . nih.govgoogle.com These reagents are synthesized from nicotinic acid and are used to tag molecules with a permanently charged quaternary amine group. unl.edunih.gov This "quaternization" makes the derivatized analyte highly responsive to electrospray ionization (ESI), a common technique for MS analysis. nih.govunl.edu

This strategy has been successfully applied to the highly sensitive analysis of various biomolecules:

Estrogen Metabolites: N-methyl-nicotinic acid N-hydroxysuccinimide ester (C1-NA-NHS) is used to derivatize estrogens, allowing for their quantification at very low levels (pg/mL) in biological samples like breast cancer serum. unl.edunih.gov

Amino Acids: N-butylnicotinic acid N-hydroxysuccinimide ester (C4-NA-NHS) significantly improves the detection sensitivity (6 to 80-fold) and chromatographic separation of amino acids. nih.govresearchgate.net It has been used to detect the neurotoxin β-N-methylamino-L-alanine (BMAA) in mussels. diva-portal.org

Metabolite Discovery: Isotope-coded versions of these reagents (e.g., using deuterium) allow for comparative quantification and the discovery of novel metabolites, as demonstrated in the study of γ-tocopherol (vitamin E) metabolism. unl.edunih.gov

This application demonstrates the pivotal role of the nicotinic acid framework in creating powerful analytical tools that push the boundaries of detection in biological and environmental research.

| Derivatizing Reagent | Target Analytes | Analytical Enhancement |

| N-methyl-nicotinic acid N-hydroxysuccinimide ester (C1-NA-NHS) | Estrogen metabolites, γ-tocopherol metabolites. unl.edunih.govunl.edu | Introduces a permanent positive charge, increasing ESI-MS sensitivity and enabling quantification at pg/mL levels. |

| N-butylnicotinic acid N-hydroxysuccinimide ester (C4-NA-NHS) | Amino acids (e.g., BMAA). nih.govdiva-portal.org | Increases hydrophobicity for better chromatographic retention and boosts MS signal by 6-80 fold. nih.gov |

Future Perspectives and Emerging Research Avenues for 5 Methoxy 4 Methylnicotinic Acid

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic routes is paramount for enabling broader research and application of 5-methoxy-4-methylnicotinic acid. While established methods for nicotinic acid synthesis exist, future research is expected to focus on novel pathways that offer improved yields, reduced environmental impact, and greater substrate scope.

One promising avenue is the exploration of advanced catalytic systems. For instance, the use of transition metal catalysts, such as palladium, has been effective in coupling reactions for related brominated nicotinic acid derivatives. Future work could investigate the application of similar palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce the methoxy (B1213986) group or build the pyridine (B92270) core with the desired substitution pattern. Furthermore, the development of chemo- and regioselective catalytic C-H activation/functionalization methods could provide more direct and atom-economical routes to this compound and its analogs, bypassing the need for pre-functionalized starting materials.

Another area of interest lies in biocatalysis. The use of enzymes to catalyze specific steps in the synthetic sequence could offer high selectivity under mild reaction conditions. Research into engineered enzymes or screening of microbial pathways could uncover biocatalytic routes for the key transformations required in the synthesis of this molecule.

Additionally, flow chemistry represents a significant opportunity for the synthesis of this compound. Continuous flow reactors can offer enhanced control over reaction parameters, improved safety for hazardous reactions, and facile scalability. Investigating the translation of existing batch syntheses or the development of novel flow-specific routes could lead to more efficient and reproducible production.

Deeper Understanding of Reactivity Mechanisms and Selectivity Control

A thorough understanding of the reactivity of this compound is crucial for its effective utilization as a building block in organic synthesis. The interplay of the electron-donating methoxy group, the weakly activating methyl group, and the electron-withdrawing carboxylic acid on the pyridine ring governs its reactivity profile.

Future research should aim to elucidate the mechanisms of key reactions involving this compound. For example, detailed kinetic and mechanistic studies of electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carboxylic acid group would provide valuable insights. Such studies could involve a combination of experimental techniques, including in-situ reaction monitoring (e.g., via NMR or IR spectroscopy) and isotopic labeling experiments.

Controlling selectivity in reactions involving multiple reactive sites on the molecule is another critical research direction. For instance, developing conditions for the selective functionalization of the pyridine ring at positions other than those already substituted would significantly enhance the synthetic utility of this compound. This could involve the use of specific directing groups or the fine-tuning of catalyst and reaction conditions to favor one reaction pathway over others. Anomalous reactions have been observed in related 4-methylnicotinic acids, suggesting that a deeper investigation into the reaction space of this compound could reveal novel and unexpected transformations. acs.org

Advancement in Integrated Spectroscopic and Computational Approaches

The integration of advanced spectroscopic techniques with computational modeling is poised to provide unprecedented insights into the structure, properties, and reactivity of this compound.

High-resolution nuclear magnetic resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation. rsc.orgnih.gov Future research could leverage more advanced NMR techniques, such as solid-state NMR and multidimensional correlation experiments, to study the compound's conformation and intermolecular interactions in different environments. The use of NMR in conjunction with computational methods can aid in the precise assignment of spectral data and provide a more detailed picture of its solution-state behavior. rsc.orgrsc.org

Mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are essential for accurate mass determination and structural confirmation. rsc.org The coupling of liquid chromatography with mass spectrometry (LC-MS) will be invaluable for monitoring reaction progress and identifying byproducts in synthetic studies. bldpharm.combldpharm.com Future applications could involve the use of tandem mass spectrometry (MS/MS) to probe fragmentation pathways, providing further structural information.

Computational chemistry, including density functional theory (DFT) and other quantum chemical methods, will play an increasingly important role. These methods can be used to predict spectroscopic properties, calculate reaction energetics, and model transition states to understand reaction mechanisms. acs.orgscienceopen.com For example, computational studies can help to rationalize the observed regioselectivity in synthetic reactions and guide the design of new catalysts and reaction conditions. The combination of computational predictions with experimental validation will be a powerful paradigm for accelerating research in this area.

| Technique | Application in Future Research |

| NMR Spectroscopy | Elucidation of solution-state conformation and intermolecular interactions. |

| Mass Spectrometry | Monitoring reaction kinetics and identifying novel reaction products. |

| Computational Modeling | Predicting reactivity, understanding reaction mechanisms, and guiding catalyst design. |

Expansion of Applications in Underexplored Chemical Domains

While this compound and its derivatives have been explored as intermediates in medicinal chemistry, there is significant potential for their application in other chemical domains. acs.orgscienceopen.com

In materials science, the rigid pyridine core and the presence of functional groups that can participate in hydrogen bonding and other non-covalent interactions make this compound an interesting building block for the synthesis of functional materials. Future research could explore its incorporation into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or polymers to create materials with tailored electronic, optical, or porous properties.

In the field of agrochemicals, nicotinic acid derivatives have a history of use as herbicides and pesticides. The specific substitution pattern of this compound could impart novel biological activities. Screening this compound and its derivatives for herbicidal, fungicidal, or insecticidal properties could open up new avenues for its application in agriculture.

Furthermore, the compound could serve as a ligand for the development of new catalysts. The nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and carboxylate groups can coordinate to metal centers. The synthesis and evaluation of metal complexes of this compound could lead to the discovery of novel catalysts for a variety of organic transformations. The study of related methylnicotinic acids as precursors in biosynthesis suggests a potential role in biochemical research as well. nordmann.globalgoogle.com

The exploration of this compound in these and other underexplored domains will depend on the development of efficient synthetic routes and a deeper understanding of its fundamental chemical properties.

Q & A

Q. What collaborative approaches integrate synthetic chemistry, computational modeling, and toxicology for this compound?

- Methodology : Combine DFT-based toxicity prediction (e.g., ProTox-II) with in vitro cytotoxicity screening (e.g., HepG2 cell viability assays). Cross-reference synthetic yields and hazard data (e.g., GHS classification) to develop safer routes. Collaborative frameworks should involve shared data repositories for real-time validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.